7,8-Dihydroquinazolin-5(6H)-one 7,8-Dihydroquinazolin-5(6H)-one
Brand Name: Vulcanchem
CAS No.: 21599-28-0
VCID: VC2470276
InChI: InChI=1S/C8H8N2O/c11-8-3-1-2-7-6(8)4-9-5-10-7/h4-5H,1-3H2
SMILES: C1CC2=NC=NC=C2C(=O)C1
Molecular Formula: C8H8N2O
Molecular Weight: 148.16 g/mol

7,8-Dihydroquinazolin-5(6H)-one

CAS No.: 21599-28-0

Cat. No.: VC2470276

Molecular Formula: C8H8N2O

Molecular Weight: 148.16 g/mol

* For research use only. Not for human or veterinary use.

7,8-Dihydroquinazolin-5(6H)-one - 21599-28-0

Specification

CAS No. 21599-28-0
Molecular Formula C8H8N2O
Molecular Weight 148.16 g/mol
IUPAC Name 7,8-dihydro-6H-quinazolin-5-one
Standard InChI InChI=1S/C8H8N2O/c11-8-3-1-2-7-6(8)4-9-5-10-7/h4-5H,1-3H2
Standard InChI Key JUXTWKYSGNVPGS-UHFFFAOYSA-N
SMILES C1CC2=NC=NC=C2C(=O)C1
Canonical SMILES C1CC2=NC=NC=C2C(=O)C1

Introduction

Chemical Identity and Classification

Basic Information

7,8-Dihydroquinazolin-5(6H)-one is an organic compound with the molecular formula C8H8N2O and a molecular weight of 148.16 g/mol . It belongs to the class of heterocyclic compounds known as quinazolinones, specifically a partially hydrogenated derivative where the 7,8 positions are reduced, and a ketone functionality exists at the 5-position . The compound was first recorded in chemical databases in December 2007, with the most recent modification to its entry occurring in March 2025 .

Nomenclature and Identifiers

The compound is identified through various systematic and common names. Its IUPAC name is 7,8-dihydro-6H-quinazolin-5-one . Additional identifiers include:

  • PubChem CID: 21859127

  • CAS Registry Number: 21599-28-0

  • InChI: InChI=1S/C8H8N2O/c11-8-3-1-2-7-6(8)4-9-5-10-7/h4-5H,1-3H2

  • InChIKey: JUXTWKYSGNVPGS-UHFFFAOYSA-N

  • SMILES: C1CC2=NC=NC=C2C(=O)C1

Synonyms include 7,8-DIHYDRO-6H-QUINAZOLIN-5-ONE and 5(6H)-Quinazolinone, 7,8-dihydro- (8CI,9CI) .

Structural Characteristics

Molecular Structure

7,8-Dihydroquinazolin-5(6H)-one possesses a bicyclic structure with a partially saturated six-membered ring fused to a heterocyclic pyrimidine-like ring. The compound features:

  • A carbonyl (C=O) group at position 5

  • Two nitrogen atoms in the aromatic heterocyclic ring at positions 1 and 3

  • A partially reduced ring with saturated carbon atoms at positions 7 and 8

  • A methylene group at position 6

The structure represents an interesting hybrid between aromatic and aliphatic character, which contributes to its potential utility in pharmaceutical applications.

Structural Relationships

7,8-Dihydroquinazolin-5(6H)-one belongs to a broader family of quinazolinone derivatives. This compound serves as a parent structure for numerous derivatives with substitutions at various positions, particularly:

  • 2-substituted derivatives, such as 2-(Methylthio)-7,8-dihydroquinazolin-5(6H)-one

  • 4-substituted derivatives, such as 4-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one

  • More complex derivatives with multiple substitutions, like 2-[(4-fluorophenyl)amino]-7,8-dihydroquinazolin-5(6H)-one

These structural relationships highlight the versatility of the core structure as a scaffold for medicinal chemistry exploration.

Physical and Chemical Properties

Physical Properties

Based on the structural characteristics of 7,8-Dihydroquinazolin-5(6H)-one, the compound is expected to exhibit the following physical properties:

  • Appearance: Typically a crystalline solid

  • Solubility: Likely moderately soluble in polar organic solvents

  • Melting point: Expected to be in the range typical for similar heterocyclic compounds

The partial saturation of the molecule affects its three-dimensional conformation, which influences its binding capabilities in biological systems.

Chemical Reactivity

The chemical reactivity of 7,8-Dihydroquinazolin-5(6H)-one is governed by several key functional groups:

  • The carbonyl group at position 5 serves as a potential site for nucleophilic attack

  • The nitrogen atoms in the heterocyclic ring can participate in hydrogen bonding

  • The partially saturated ring offers opportunities for functionalization through standard alkane chemistry

  • The aromatic character of the pyrimidine-like portion contributes to potential electrophilic aromatic substitution reactions

These reactive sites make the compound versatile for chemical modifications and derivatization.

Derivatives and Analogs

Substituted Derivatives

The 7,8-Dihydroquinazolin-5(6H)-one scaffold serves as a base structure for numerous derivatives with various substitution patterns. Notable examples from the search results include:

  • 2-(Methylthio)-7,8-dihydroquinazolin-5(6H)-one: Features a methylthio group at position 2

  • 2-[(4-fluorophenyl)amino]-7,8-dihydroquinazolin-5(6H)-one: Contains a 4-fluorophenylamino substituent at position 2

  • 2-(benzylamino)-7-phenyl-7,8-dihydroquinazolin-5(6H)-one: Incorporates both benzylamino and phenyl groups

  • 4-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one: Features an amino group at position 4 and geminal dimethyl substitution at position 7

These derivatives highlight the versatility of the core structure for modification and potential pharmaceutical applications.

Related Heterocyclic Systems

Structurally related heterocyclic systems include:

  • Quinazolinones: The fully aromatic counterparts lacking the 7,8-reduction

  • 7,8-dihydroquinolin-5(6H)-ones: Analogs with a single nitrogen in the heterocyclic ring

  • 6,7-dichloro-5,8-quinolinedione derivatives: Related quinoline systems with oxidized structures

Understanding these structural relationships provides valuable context for comprehending the chemical and biological properties of 7,8-Dihydroquinazolin-5(6H)-one.

Research Applications

Synthetic Chemistry

In synthetic chemistry, 7,8-Dihydroquinazolin-5(6H)-one serves as:

  • An important intermediate in the synthesis of more complex heterocyclic compounds

  • A building block for the construction of compound libraries in drug discovery programs

  • A model compound for studying selective functionalization of heterocyclic systems

Its distinctive structure with both saturated and unsaturated portions makes it valuable for exploring selective chemical transformations.

Analytical Characterization

Chemical Identification

Chemical identification methods include:

  • Chemical formulas and molecular weight calculations

  • Structural representations in standardized formats (SMILES, InChI)

  • Unique identifiers such as CAS numbers and database IDs

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